molecular formula C11H11ClN2 B8727295 4-chloro-N,N-dimethylquinolin-6-amine

4-chloro-N,N-dimethylquinolin-6-amine

Cat. No.: B8727295
M. Wt: 206.67 g/mol
InChI Key: WWSKGXHXNSJFDH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-dimethylquinolin-6-amine typically involves the chlorination of quinoline derivatives followed by amination. One common method involves the reaction of 4-chloroquinoline with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-dimethylquinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N,N-dimethylquinolin-6-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 4-chloro-N,N-dimethylquinolin-6-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Comparison

4-chloro-N,N-dimethylquinolin-6-amine is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or reactivity profiles, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

4-chloro-N,N-dimethylquinolin-6-amine

InChI

InChI=1S/C11H11ClN2/c1-14(2)8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,1-2H3

InChI Key

WWSKGXHXNSJFDH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=CN=C2C=C1)Cl

Origin of Product

United States

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